Cas no 192189-13-2 (Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate)

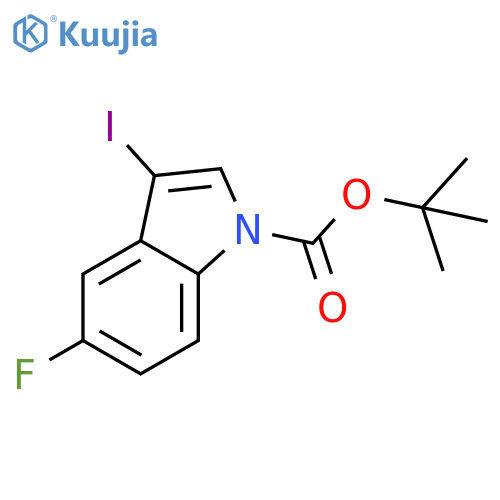

192189-13-2 structure

商品名:Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

CAS番号:192189-13-2

MF:C13H13FINO2

メガワット:361.15069937706

MDL:MFCD13183351

CID:1385320

PubChem ID:10784790

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-diMethylethyl ester

- tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

- 1-(tert-butyloxycarbonyl)-5-fluoro-3-iodoindole

- 5-Fluoro-3-iodo-indole-1-carboxylic acid tert-butyl ester

- FCH2810717

- AK173414

- PC402039

- TERT-BUTYL 5-FLUORO-3-IODOINDOLE-1-CARBOXYLATE

- 1h-indole-1-carboxylic acid,5-fluoro-3-iodo-,1,1-dimethylethyl ester

- 5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester

- CS-0044236

- EN300-7354324

- TQP1295

- 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

- 192189-13-2

- AMY16318

- AKOS025395970

- DTXSID201196242

- tert-Butyl5-fluoro-3-iodo-1H-indole-1-carboxylate

- 5-Fluoro-3-iodoindole-1-carboxylic acid tert-butyl ester

- MFCD13183351

- A880335

- SCHEMBL16972300

- F18325

- CS-15629

- Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

-

- MDL: MFCD13183351

- インチ: 1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3

- InChIKey: DGGDRRGYXBFEIU-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2C([H])=C([H])C(=C([H])C=21)F

計算された属性

- せいみつぶんしりょう: 360.99800

- どういたいしつりょう: 360.99750g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 391.6±45.0 °C at 760 mmHg

- フラッシュポイント: 190.6±28.7 °C

- PSA: 31.23000

- LogP: 4.16820

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D648293-1g |

5-Fluoro-3-iodo-indole-1-carboxylic acid tert-butyl ester |

192189-13-2 | 95% | 1g |

$235 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93270-1g |

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |

192189-13-2 | 97% | 1g |

¥6128.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93270-250mg |

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |

192189-13-2 | 97% | 250mg |

¥2458.0 | 2023-09-06 | |

| abcr | AB495082-250 mg |

5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester |

192189-13-2 | 250MG |

€212.50 | 2022-03-01 | ||

| Apollo Scientific | PC402039-250mg |

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |

192189-13-2 | 95% | 250mg |

£88.00 | 2025-02-21 | |

| Enamine | EN300-7354324-10.0g |

tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |

192189-13-2 | 95% | 10g |

$756.0 | 2023-06-01 | |

| Enamine | EN300-7354324-5.0g |

tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |

192189-13-2 | 95% | 5g |

$405.0 | 2023-06-01 | |

| Alichem | A199010003-1g |

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |

192189-13-2 | 95% | 1g |

$1468.80 | 2023-09-02 | |

| 1PlusChem | 1P002G6O-100mg |

1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-diMethylethyl ester |

192189-13-2 | >98% | 100mg |

$189.00 | 2024-06-17 | |

| abcr | AB495082-250mg |

5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester; . |

192189-13-2 | 250mg |

€158.50 | 2025-02-15 |

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

192189-13-2 (Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate) 関連製品

- 192189-07-4(Tert-Butyl 3-iodo-1H-indole-1-carboxylate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:192189-13-2)Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

清らかである:99%/99%

はかる:5g/10g

価格 ($):385.0/681.0